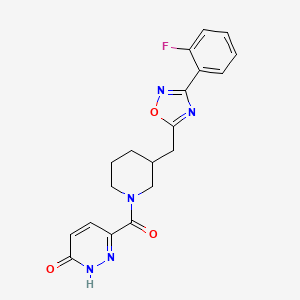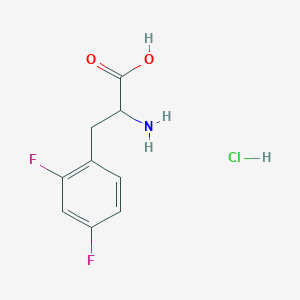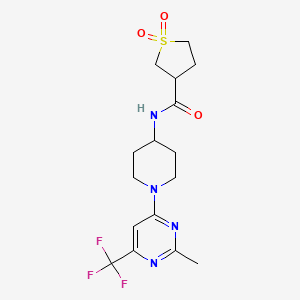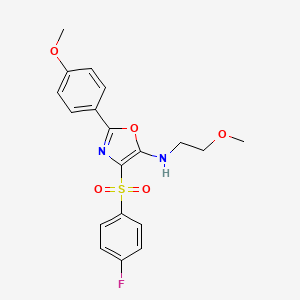
1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol
Descripción general
Descripción
“1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol” is a compound that belongs to the class of organic compounds known as amines. An amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Aminomethyl is the first member of a series of 1-aminoalkyl groups of the form −(CH2−)nNH2 .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . A process for the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (Gabapentin hydrochloride) involves the reaction of a mixture of acetic anhydride/ammonium acetate .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Chemical Reactions Analysis
As weak bases, amines are good nucleophiles that can react with many of the electrophilic functional groups . The alkylation and acylation of amines have been dealt with in previous sections: alkylation in Section 24.6 and acylation in Sections 21.4 and 21.5 .
Aplicaciones Científicas De Investigación
Overview
Chemical and Physicochemical Research
Compounds like 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol serve as key subjects in the study of chemical and physicochemical properties, including reactivity, stability, and interaction with other compounds. For example, research on the paramagnetic amino acid TOAC, similar in its application for peptide studies, underscores the potential of specific amino acids in analyzing peptide dynamics, secondary structures, and interactions with biological membranes (Schreier et al., 2012).
Biomedical Applications
The biomedical field leverages compounds like this compound in drug development, diagnostics, and treatment strategies. Studies on Tranexamic acid, which shares functional groups with this compound, illustrate the therapeutic potential of such compounds in managing bleeding and as antifibrinolytic agents (McCormack, 2012). This suggests potential explorations into the therapeutic applications of this compound in similar contexts.
Environmental and Material Science
In environmental and material sciences, compounds like this compound can be studied for their role in polymer synthesis, as additives in material fabrication, or in environmental remediation processes. The investigation into the conversion of plant biomass into valuable chemicals highlights the relevance of chemical intermediates in developing sustainable materials and energy solutions (Chernyshev et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is structurally similar to Gabapentin , a medication primarily used to treat partial seizures and neuropathic pain . Gabapentin acts by decreasing the activity of a subset of calcium channels . Therefore, it’s plausible that this compound may have a similar target of action.
Mode of Action
Gabapentin decreases the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters .
Biochemical Pathways
Gabapentin, a structurally similar compound, is known to affect the calcium channels, which play a crucial role in the release of neurotransmitters and the transmission of signals in the nervous system .
Result of Action
Gabapentin, a structurally similar compound, is known to decrease the activity of a subset of calcium channels, which could lead to a reduction in the release of excitatory neurotransmitters and a decrease in neuronal excitability .
Propiedades
IUPAC Name |
1-(aminomethyl)-4,4-dimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-9(11,7-10)6-4-8/h11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIQYQEYLIVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate](/img/structure/B2976449.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976452.png)





![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2976460.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)


